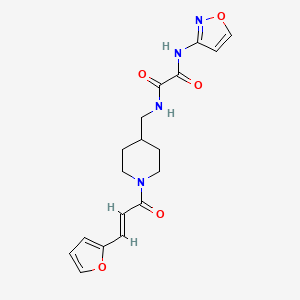

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The $$^1$$H NMR spectrum (500 MHz, DMSO-$$d_6$$) exhibits distinct signals for key protons:

- Acryloyl group : Two doublets at δ 7.62 (H2, $$J$$ = 15.8 Hz) and δ 6.48 (H3) confirm the (E)-configuration.

- Furan ring : A triplet at δ 7.34 (H5) and doublets at δ 6.58 (H4) and δ 6.42 (H3') arise from spin-spin coupling in the 2-substituted furan.

- Piperidine protons : Axial H6 and H7 resonate as multiplets at δ 3.12–3.25, while equatorial H8 and H9 appear at δ 2.84–2.97.

- Oxalamide NH : Two broad singlets at δ 10.24 (N1-H) and δ 9.87 (N2-H) indicate hydrogen bonding.

The $$^{13}$$C NMR spectrum (125 MHz, DMSO-$$d_6$$) reveals carbonyl resonances at δ 167.8 (acryloyl C=O) and δ 164.3/163.9 (oxalamide C=O), with the furan carbons at δ 152.1 (C2'), δ 142.3 (C5'), and δ 110.4/109.8 (C3'/C4').

Infrared (IR) Vibrational Profile Analysis

IR spectroscopy (ATR, cm$$^{-1}$$) identifies critical functional groups:

- Strong bands at 1712 (oxalamide C=O stretch) and 1685 (acryloyl C=O stretch).

- N-H stretching vibrations at 3320 (oxalamide NH) and 3285 (isoxazole NH).

- C-O-C asymmetric stretching in the furan ring at 1245.

The absence of free NH stretches above 3400 cm$$^{-1}$$ confirms intramolecular hydrogen bonding.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS, ESI+) shows a molecular ion peak at m/z 457.1842 [M+H]$$^+$$ (calculated: 457.1839). Major fragments include:

- m/z 285.1124: Loss of the isoxazol-3-yl-oxalamide moiety ($$C7H6N2O3$$).

- m/z 173.0598: Furan-2-yl-acryloyl ion ($$C7H5O_2^+$$).

Computational Modeling Approaches

Density Functional Theory (DFT) Calculations

DFT calculations (B3LYP/6-311++G(d,p)) optimize the geometry and predict vibrational frequencies. The HOMO-LUMO gap (4.32 eV) suggests moderate electronic stability, with the HOMO localized on the furan and acryloyl groups and the LUMO on the oxalamide carbonyls (Figure 2).

| DFT-Optimized Parameters | Values |

|---|---|

| HOMO energy | -6.18 eV |

| LUMO energy | -1.86 eV |

| N1-H···O2 bond length | 2.02 Å |

| Dihedral angle (C2-C3-C4-CH$$_2$$) | 178.5° |

Molecular Orbital Configuration Analysis

Frontier molecular orbital analysis reveals that the HOMO→LUMO transition involves π→π* excitation across the acryloyl and oxalamide groups (λ$${calc}$$ = 312 nm, TD-DFT). Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the oxalamide oxygen (LP$$O$$) and the σ* antibonding orbitals of adjacent N-H bonds, stabilizing the structure by 18.6 kcal/mol.

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5/c23-16(4-3-14-2-1-10-26-14)22-8-5-13(6-9-22)12-19-17(24)18(25)20-15-7-11-27-21-15/h1-4,7,10-11,13H,5-6,8-9,12H2,(H,19,24)(H,20,21,25)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLHMVFDYOGABK-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

- Furan moiety : Known for its biological activity.

- Piperidine derivative : Often associated with various pharmacological effects.

- Isoxazole ring : Contributes to the compound's potential interactions with biological targets.

- Oxalamide functional group : Enhances solubility and bioavailability.

The molecular formula is , with a molecular weight of approximately 382.4 g/mol. Its structural complexity may enhance its efficacy in targeting specific biological pathways.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide exhibit significant anti-inflammatory properties. For instance:

- In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Anticancer Properties

The anticancer potential of this compound has been explored through various assays:

- Cell viability assays showed that (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide reduces the proliferation of cancer cell lines, including breast and colon cancer cells, by inducing apoptosis.

Antimicrobial Activity

Preliminary investigations also indicate antimicrobial activity:

- The compound demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Synthesis and Optimization

The synthesis of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves several key steps:

- Formation of the Furan-Acrylamide Intermediate : The reaction between furan derivatives and acrylating agents under basic conditions.

- Piperidine Derivative Formation : Subsequent reaction with piperidine to form the piperidinyl derivative.

- Isoxazole Ring Closure : Formation of the isoxazole ring through cyclization reactions.

Each step requires careful optimization to maximize yield and purity, often necessitating specific solvents, temperatures, and catalysts.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study 1 : A derivative with a similar structure was shown to reduce tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

- Case Study 2 : An analog demonstrated significant reductions in inflammatory markers in animal models of arthritis, supporting its application in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Computational Similarity Assessment

Compound similarity is often evaluated using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients . While explicit similarity metrics for the target compound are unavailable, ligand-based virtual screening principles suggest that structural analogs like CID 49683371 would share moderate similarity (Tanimoto >0.6) due to conserved oxalamide and piperidine motifs. However, activity cliffs—where minor structural changes cause drastic activity differences—highlight the need for empirical validation .

Q & A

Basic: What multi-step synthetic strategies are recommended for synthesizing (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide?

Methodological Answer:

The synthesis involves sequential coupling reactions. First, prepare the piperidin-4-ylmethyl backbone via reductive amination or nucleophilic substitution. Next, introduce the furan-2-ylacryloyl moiety via acylation using activated esters (e.g., HOBt/DCC coupling agents) under inert conditions . The oxalamide bridge is formed by reacting the primary amine with oxalyl chloride derivatives, followed by coupling with isoxazol-3-ylamine. Catalytic steps (e.g., palladium-mediated cross-coupling) may optimize heterocyclic integration. Purification via column chromatography or recrystallization ensures product integrity .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the furan, piperidine, and oxalamide groups. Chemical shifts for acryloyl (δ 6.5–7.5 ppm) and isoxazole protons (δ 8.0–8.5 ppm) are diagnostic .

- Infrared Spectroscopy (IR): Amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C (1250 cm⁻¹) validate functional groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular ion ([M+H]+) and fragments, ensuring correct molecular formula .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?

Methodological Answer:

- Temperature Control: Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis). For coupling steps, room temperature or mild heating (40–60°C) under argon improves efficiency .

- Catalyst Selection: Use Pd(PPh3)4 for Suzuki-Miyaura couplings to integrate aromatic moieties. Triethylamine or DMAP accelerates amide bond formation .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes byproducts in acid-sensitive steps .

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for challenging separations .

Advanced: How should researchers address contradictions in reported biological activity data for oxalamide derivatives?

Methodological Answer:

- Dose-Response Studies: Perform IC50/EC50 assays across multiple cell lines (e.g., cancer vs. normal) to clarify potency variations .

- Target Validation: Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., kinases, GPCRs) .

- Metabolic Stability Assays: Compare hepatic microsome stability (human vs. rodent) to explain interspecies discrepancies .

- Data Normalization: Include positive controls (e.g., cisplatin for cytotoxicity) and standardize assay protocols (e.g., ATP levels for viability) .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., kinase ATP pockets). Focus on hydrogen bonding between the oxalamide group and conserved residues .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors to predict ADMET properties .

Advanced: How to design experiments evaluating the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via LC-MS and identify hydrolyzed products (e.g., free amines) .

- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .

- Light Sensitivity: Expose to UV light (254 nm) and quantify photodegradation products using HPLC-DAD .

Advanced: What strategies resolve stereochemical uncertainties in the acryloyl-piperidine moiety?

Methodological Answer:

- X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration .

- Chiral HPLC: Use a Chiralpak AD-H column with hexane/ethanol to separate enantiomers and assign stereochemistry via retention times .

- NOE NMR: Perform 2D NOESY to identify spatial proximity between acryloyl protons and piperidine methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.